![molecular formula C9H9N3 B1604484 6-[(Aminometil)quinoxalin-6-il]amina CAS No. 872047-67-1](/img/structure/B1604484.png)
6-[(Aminometil)quinoxalin-6-il]amina
Descripción general
Descripción
Quinoxalin-6-ylmethanamine is a heterocyclic compound that contains a quinoxaline ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoxaline ring is known for its stability and ability to participate in various chemical reactions, making quinoxalin-6-ylmethanamine a versatile building block in synthetic chemistry.
Aplicaciones Científicas De Investigación
Quinoxalin-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of quinoxalin-6-ylmethanamine exhibit significant pharmacological activities, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mecanismo De Acción
Mode of Action
It is known that quinoxaline compounds, such as echinomycin, bind to dna via a mechanism of bis-intercalation . This suggests that Quinoxalin-6-ylmethanamine may interact with its targets in a similar manner, leading to changes at the molecular level .
Biochemical Pathways
It is known that quinoxaline compounds can control cellular proliferation in eukaryotes by specifically triggering cellular signaling pathways . This suggests that Quinoxalin-6-ylmethanamine may have similar effects on biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 .
Result of Action
It is known that quinoxaline compounds can control cellular proliferation in eukaryotes , suggesting that Quinoxalin-6-ylmethanamine may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmethanamine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline ring. Subsequent functionalization of the quinoxaline ring with appropriate reagents can introduce the methanamine group.
Industrial Production Methods: Industrial production of quinoxalin-6-ylmethanamine typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Quinoxalin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert quinoxalin-6-ylmethanamine to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce quinoxalin-6-ylmethanol.
Comparación Con Compuestos Similares
- N-Methyl-1-quinoxalin-6-ylmethanamine
- 2-Methylquinoxaline
- Quinoxaline-6-carboxylic acid
Comparison: Quinoxalin-6-ylmethanamine is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the methanamine group can enhance its solubility and ability to form hydrogen bonds, influencing its interaction with biological targets.
Propiedades
IUPAC Name |
quinoxalin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYPHLYYOBNSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649837 | |
| Record name | 1-(Quinoxalin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872047-67-1 | |
| Record name | 1-(Quinoxalin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


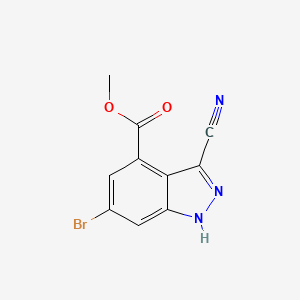

![2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one](/img/structure/B1604406.png)
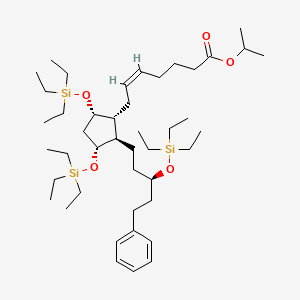


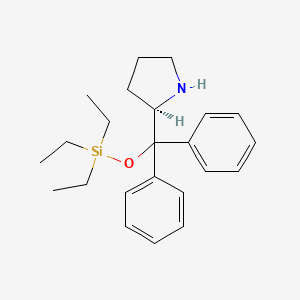
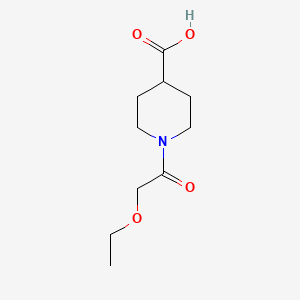

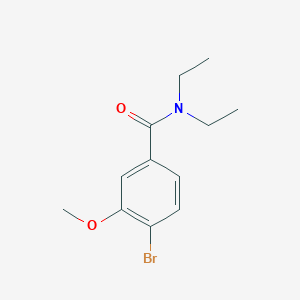


![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)
